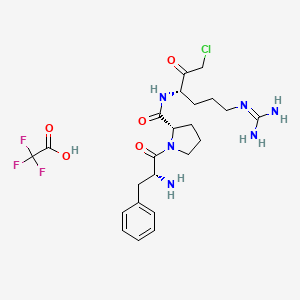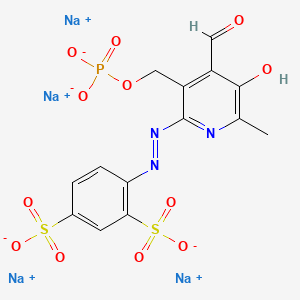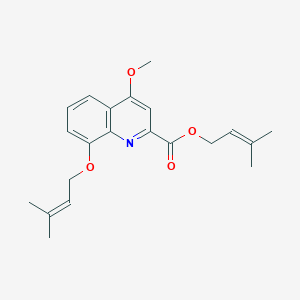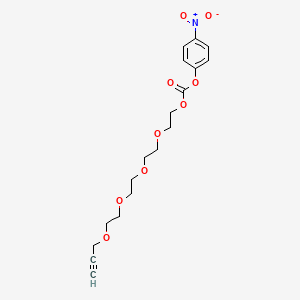
炔丙基-PEG4-5-硝基苯基碳酸酯
描述
Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional reagent that contains both a propargyl group and a nitrophenyl group. The propargyl group enables the formation of triazole linkages with azide compounds or biomolecules via copper-catalyzed click chemistry. The nitrophenyl group is reactive towards the amino group of lysine, forming stable urethane linkages. The polyethylene glycol (PEG) units enhance the solubility of the molecule in aqueous media .
科学研究应用
Propargyl-PEG4-5-nitrophenyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of functionalized polymers and materials with enhanced properties.
作用机制
Target of Action
The primary targets of Propargyl-PEG4-5-nitrophenyl carbonate are azide compounds or biomolecules . The compound interacts with these targets via a copper-catalyzed Click Chemistry .
Mode of Action
Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional reagent with a propargyl group and nitrophenyl group . The propargyl group enables the formation of a triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry . The nitrophenyl group is reactive towards the amino group of lysine by means of stable urethane linkages .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG4-5-nitrophenyl carbonate involve the formation of a triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction results in the creation of stable urethane linkages with the amino group of lysine .
Pharmacokinetics
The pharmacokinetics of Propargyl-PEG4-5-nitrophenyl carbonate are influenced by its polyethylene glycol (PEG) units, which enhance the solubility of the molecule in aqueous media . This increased solubility can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
The result of the action of Propargyl-PEG4-5-nitrophenyl carbonate is the formation of stable triazole linkages with azide compounds or biomolecules . This reaction allows for the selective targeting and modification of these biomolecules, which can have various molecular and cellular effects depending on the specific biomolecule targeted .
Action Environment
The action of Propargyl-PEG4-5-nitrophenyl carbonate can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed Click Chemistry that enables the compound’s interaction with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-5-nitrophenyl carbonate involves the modification of bifunctional polyethylene glycol. The carboxyl group of the bifunctional polyethylene glycol is modified into a propargyl group, and the hydroxyl group is modified with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate . The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Propargyl-PEG4-5-nitrophenyl carbonate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
Propargyl-PEG4-5-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Substitution Reactions: The nitrophenyl group reacts with amino groups, forming stable urethane linkages.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically carried out in aqueous or mixed solvents at room temperature.
Urethane Formation: Requires the presence of an amino group, typically carried out in organic solvents like dichloromethane with a base such as triethylamine.
Major Products Formed
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Urethane Linkages: Formed from the reaction of the nitrophenyl group with amino groups.
相似化合物的比较
Propargyl-PEG4-5-nitrophenyl carbonate is unique due to its heterobifunctional nature, combining both a propargyl group and a nitrophenyl group. Similar compounds include:
Propargyl-PEG4-amine: Contains a propargyl group and an amine group, used in similar click chemistry applications but lacks the nitrophenyl group for urethane formation.
Propargyl-PEG4-carboxylic acid: Contains a propargyl group and a carboxylic acid group, used in bioconjugation but lacks the nitrophenyl group.
Propargyl-PEG4-5-nitrophenyl carbonate stands out due to its dual reactivity, enabling more versatile applications in scientific research and industry .
属性
IUPAC Name |
(4-nitrophenyl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO9/c1-2-7-23-8-9-24-10-11-25-12-13-26-14-15-27-18(20)28-17-5-3-16(4-6-17)19(21)22/h1,3-6H,7-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQWRLYCHVNDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


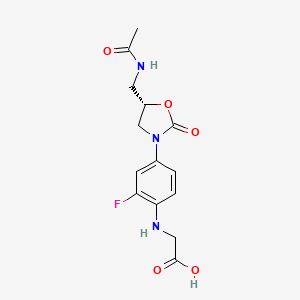
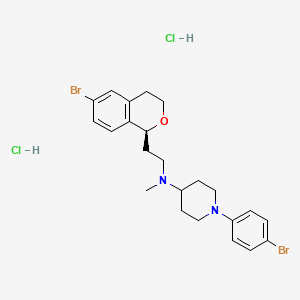
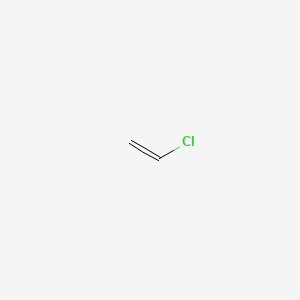

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
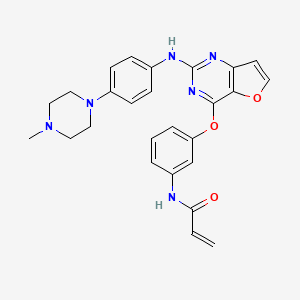

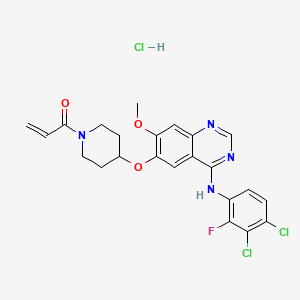
![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)
